molecular formula C17H19N3O2S B5880004 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide

Cat. No. B5880004
M. Wt: 329.4 g/mol
InChI Key: ZVURKTMBVVVWAU-UHFFFAOYSA-N
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Description

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer, autoimmune disorders, and inflammatory diseases. This compound has shown promising results in preclinical studies and is currently being tested in clinical trials.

Mechanism of Action

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide inhibits the activity of several enzymes that are involved in the proliferation and survival of cancer cells, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). By inhibiting these enzymes, N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide can induce apoptosis (programmed cell death) in cancer cells and decrease their ability to proliferate and spread.
Biochemical and Physiological Effects:
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of B-cell receptor signaling, the suppression of cytokine production, and the modulation of T-cell differentiation. These effects contribute to the compound's anti-tumor and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide in lab experiments is its specificity for BTK, ITK, and JAK3, which allows researchers to study the effects of inhibiting these enzymes in a controlled manner. However, one limitation of using N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide, including:
1. Investigating its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy.
2. Studying its effects on other enzymes and signaling pathways that are involved in cancer and autoimmune diseases.
3. Developing more potent and selective inhibitors of BTK, ITK, and JAK3 based on the structure of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide.
4. Conducting clinical trials to evaluate the safety and efficacy of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide in treating various types of cancer and autoimmune disorders.
5. Exploring its potential use in treating other inflammatory diseases, such as inflammatory bowel disease and psoriasis.

Synthesis Methods

The synthesis of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide involves several steps, including the reaction of 4-acetyl-1-piperazine with 4-bromoaniline to form N-(4-bromo-phenyl)-4-(4-acetyl-1-piperazinyl)benzamide. This compound is then reacted with 2-thiophenecarboxylic acid to produce N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide.

Scientific Research Applications

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has been studied extensively for its potential use in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown promise in treating autoimmune disorders such as rheumatoid arthritis and inflammatory diseases such as asthma.

properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-13(21)19-8-10-20(11-9-19)15-6-4-14(5-7-15)18-17(22)16-3-2-12-23-16/h2-7,12H,8-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVURKTMBVVVWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6177941

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